molecular formula C29H29BrN2O B11077009 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11077009
M. Wt: 501.5 g/mol
InChI Key: QBVYNCAZOBZGSP-UHFFFAOYSA-N
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Description

11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound features a unique structure with a bromophenyl group, a dimethyl group, and a phenylethyl group attached to a hexahydro-dibenzo-diazepinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate diamine and dicarbonyl compounds under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the dimethyl and phenylethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to receptors: The compound can bind to specific receptors in the body, modulating their activity and leading to various biological effects.

    Inhibiting enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Modulating signaling pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 11-(3-chlorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 11-(3-fluorophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

11-(3-bromophenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C29H29BrN2O

Molecular Weight

501.5 g/mol

IUPAC Name

6-(3-bromophenyl)-9,9-dimethyl-5-(2-phenylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29BrN2O/c1-29(2)18-24-27(26(33)19-29)28(21-11-8-12-22(30)17-21)32(16-15-20-9-4-3-5-10-20)25-14-7-6-13-23(25)31-24/h3-14,17,28,31H,15-16,18-19H2,1-2H3

InChI Key

QBVYNCAZOBZGSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CCC4=CC=CC=C4)C5=CC(=CC=C5)Br)C(=O)C1)C

Origin of Product

United States

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